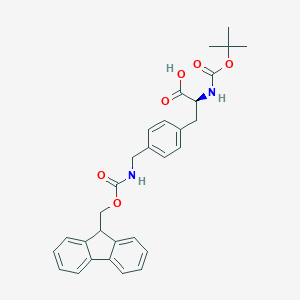

(S)-3-(4-(((((9H-芴-9-基)甲氧羰基)氨基)甲基)苯基)-2-((叔丁氧羰基)氨基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

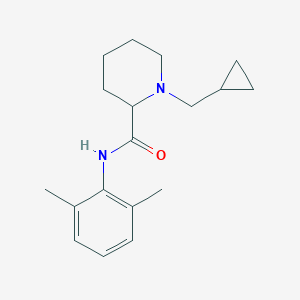

This compound, a member of the fluorenylmethoxycarbonyl (Fmoc) group of amino acids, is significant in biomedical research and the pharmaceutical industry. Its utility spans the development of hydrogelators, biomaterials, and therapeutics, driven by its unique structural and supramolecular features (Bojarska et al., 2020).

Synthesis Analysis

The synthesis process involves multiple steps, including the use of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines for the production of N-substituted hydroxamic acids through efficient condensation reactions (Mellor & Chan, 1997).

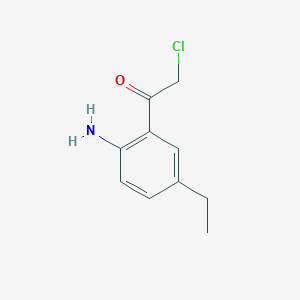

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids, including their conformational and energy landscapes, has been detailed through experimental and in silico studies, highlighting the significance of noncovalent interactions and supramolecular synthon patterns (Bojarska et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its role in the synthesis of constrained peptidomimetics and its behavior under various reaction conditions, demonstrating the versatility and utility of the Fmoc group in peptide chemistry (Mandal et al., 2005).

Physical Properties Analysis

The physical properties of compounds within the Fmoc group of amino acids, including crystallinity and solubility, have been characterized to understand their applications in solid-phase peptide synthesis and other biochemical applications (Jankowska et al., 2002).

Chemical Properties Analysis

The chemical properties, including stability and reactivity towards different chemical reagents, have been explored to optimize the synthesis and application of Fmoc-protected amino acids. For instance, the preparation of N-9-fluorenylmethoxycarbonylamino acid chlorides from mixed anhydrides demonstrates the compound's reactivity and potential for further functionalization (Chen, Lee, & Benoiton, 2009).

科学研究应用

化学和生物学特性

像(S)-3-(4-(((((9H-芴-9-基)甲氧羰基)氨基)甲基)苯基)-2-((叔丁氧羰基)氨基)丙酸这样的含氟氨基酸以其新颖的物理化学性质而闻名。它们表现出极强的化学惰性、热稳定性和独特的相分离倾向。这些特性可以被工程化到蛋白质中,以增强其对化学和热变性的稳定性,同时保留生物活性。然而,合成含有特定氟化残基的大蛋白质仍然具有挑战性。用于将非规范氨基酸引入蛋白质的生物合成方法的发展有望扩大氟化氨基酸在蛋白质设计中的用途 (Buer & Marsh, 2012).

环境相互作用和稳定性

全氟酸,如(S)-3-(4-(((((9H-芴-9-基)甲氧羰基)氨基)甲基)苯基)-2-((叔丁氧羰基)氨基)丙酸,表现出环境持久性,已在全球各种野生动物中检测到。包括全氟羧酸在内的这些物质具有环境持久性,并且可以在野生动物中以可检测的浓度存在,但很明显,根据监管标准,含七个或更少氟化碳的全氟羧酸不会生物累积。有必要进行进一步的研究以充分表征具有较长氟化碳链的全氟羧酸的生物累积潜力,因为它们可能表现出类似于或大于全氟辛烷磺酸的分配行为 (Conder et al., 2008).

在食品科学中的应用

类似于(S)-3-(4-(((((9H-芴-9-基)甲氧羰基)氨基)甲基)苯基)-2-((叔丁氧羰基)氨基)丙酸的化合物参与了食品加工和储存过程中的各种反应。例如,2-氨基-1-甲基-6-苯基咪唑并[4,5-b]吡啶(PhIP)是由苯乙醛(苯丙氨酸的施特雷克醛)与肌酐在甲醛和氨存在下反应产生的。这篇综述收集了证据表明脂质也可以类似于碳水化合物促进苯丙氨酸的施特雷克降解和甲醛的形成。碳水化合物和脂质可以同时促进 PhIP 的形成和命运,证明了两者在加工和储存过程中对食品中的羰基化学的协调作用 (Zamora & Hidalgo, 2015).

属性

IUPAC Name |

(2S)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZKNNBERXWTJP-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)